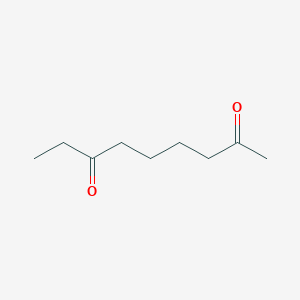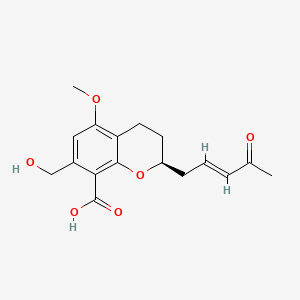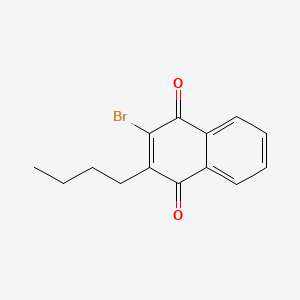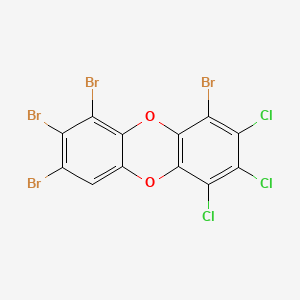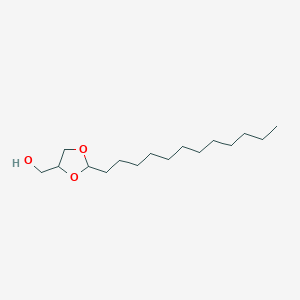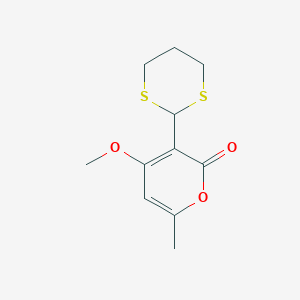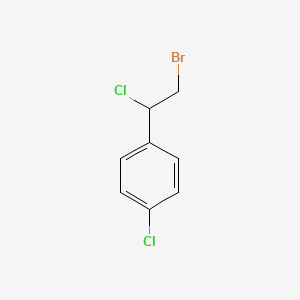
1-Methoxy-2-phenylethane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-2-phenylethane-1,2-diol is an organic compound with the molecular formula C9H12O3 It is a derivative of benzene, featuring a methoxy group and a diol functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methoxy-2-phenylethane-1,2-diol can be synthesized through several methods. One common approach involves the reaction of 1-phenylethane-1,2-diol with methanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the methoxy group.
Industrial Production Methods: Industrial production of this compound often involves the use of biocatalysts. For example, the fungal biocatalyst Aspergillus niger can be employed to convert 2-phenylethyl alcohol into the desired compound . This method is advantageous due to its efficiency and the use of relatively inexpensive starting materials.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methoxy-2-phenylethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxyl ketones, such as 2-hydroxy-1-phenylethan-1-one.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the presence of strong acids or bases to facilitate the exchange of functional groups.
Major Products:
Oxidation: Hydroxyl ketones.
Reduction: Simpler alcohols or hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-2-phenylethane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Methoxy-2-phenylethane-1,2-diol involves its interaction with various molecular targets. The phenyl group can participate in π-π interactions, while the methoxy and diol groups can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its effects on biological systems .
Vergleich Mit ähnlichen Verbindungen
1-Phenylethane-1,2-diol:
1,2-Ethanediol, 1-phenyl-: Another related compound, differing in the position of the functional groups.
Uniqueness: 1-Methoxy-2-phenylethane-1,2-diol is unique due to the presence of both a methoxy group and a diol functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
110661-51-3 |
|---|---|
Molekularformel |
C9H12O3 |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
1-methoxy-2-phenylethane-1,2-diol |
InChI |
InChI=1S/C9H12O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8-11H,1H3 |
InChI-Schlüssel |
XRHJAGCIBRFHSE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C(C1=CC=CC=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




